molecular formula C32H27NO2 B13761672 N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine CAS No. 58186-51-9

N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine

Cat. No.: B13761672
CAS No.: 58186-51-9
M. Wt: 457.6 g/mol
InChI Key: ZRJAEUHDMOOYTC-UHFFFAOYSA-N
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Description

N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine (CAS: 94232-73-2, Molecular Formula: C₃₂H₂₇NO₂) is a spirocyclic compound characterized by a central spiro carbon linking two benzopyran moieties. The 3'-position of one benzopyran ring is substituted with a methyl group, while the 7-amine group is N,N-dibenzylated . This structure confers unique stereoelectronic properties, making it relevant in asymmetric catalysis and materials science research. The compound is commercially available through suppliers like Chemos GmbH, primarily for industrial and academic research applications .

Properties

CAS No.

58186-51-9

Molecular Formula

C32H27NO2

Molecular Weight

457.6 g/mol

IUPAC Name

N,N-dibenzyl-3'-methyl-2,2'-spirobi[chromene]-7-amine

InChI

InChI=1S/C32H27NO2/c1-24-20-28-14-8-9-15-30(28)34-32(24)19-18-27-16-17-29(21-31(27)35-32)33(22-25-10-4-2-5-11-25)23-26-12-6-3-7-13-26/h2-21H,22-23H2,1H3

InChI Key

ZRJAEUHDMOOYTC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC=CC=C2OC13C=CC4=C(O3)C=C(C=C4)N(CC5=CC=CC=C5)CC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Reported Synthetic Routes

While direct reports on this exact compound are scarce, analogous compounds with similar spirobi[2H-1-benzopyran] frameworks and dibenzylamine substitutions provide insight into typical preparation methods.

  • Catalytic Amination in Potassium Hydroxide System (Patent CN1876620A) : A related method involves the reaction of halogenated aromatic compounds with amines in the presence of potassium hydroxide, cuprous iodide catalyst, and organic solvents such as toluene. Catalysts like cuprous iodide combined with ligands such as N,N-dimethylaniline and 4,4'-bipyridine facilitate C-N bond formation with high yields (>90%) and purity (>99.8%). Although this patent focuses on N,N'-bis(3-methylphenyl)-N,N'-diphenylbenzidine, the catalytic system and reaction conditions may be adapted for spirobi[benzopyran] amines.

  • Multi-step Organic Synthesis Involving Benzylamine Derivatives : For compounds structurally related to N,N-dibenzyl-3'-isopropyl-2,2'-spirobi[2H-1-benzopyran]-7-amine, synthesis involves reacting benzylamine with substituted benzopyran derivatives under controlled conditions, often using catalysts and solvents optimized for yield and purity. Industrial scale methods may use continuous flow reactors for scalability and reproducibility.

Typical Reaction Conditions

Step Reagents/Catalysts Solvent(s) Temperature Time Notes
Spirocycle formation Substituted benzopyran precursors Organic solvents (e.g., toluene, hexane) 80–120 °C Several hours Cyclization under acidic/basic conditions
Amination (Dibenzylation) Dibenzylamine, CuI catalyst, ligands (e.g., bipyridine) Toluene, KOH system 80–110 °C 5–8 hours Catalytic C-N bond formation
Purification Solvent mixture (toluene, hexane, methanol) - Ambient - Recrystallization or chromatography

Experimental Example (Adapted from Patent CN1876620A)

Parameter Details
Reactants 3-Methyl diphenylamine (0.20 mol), dibromobiphenyl (0.083 mol)
Catalyst Cuprous iodide (1.92 mmol), N,N-dimethylaniline (1.92 mmol), 4,4'-bipyridine (1.92 mmol)
Solvent Toluene (200 mL)
Base Potassium hydroxide system
Reaction Time 5–8 hours
Workup Decoloring, washing, drying, distilling
Purification Mixed solvents: toluene (80–100 mL), hexane (80 mL), methanol (80 mL)
Yield ~90–91%
Product Purity >98.2–99.8%

This method yields a high-purity product with excellent yield and reproducibility, suitable for further applications in organic photoconductors and potentially adaptable for spirobi[benzopyran] amines.

Research Findings and Notes

  • Catalyst Efficiency and Reusability : The copper iodide catalyst system with bipyridine ligands demonstrates high catalytic activity and can be reused, reducing production costs and environmental impact.

  • Reaction Optimization : Reaction temperature, catalyst ratios, and solvent composition are critical parameters optimized through extensive experimentation to maximize yield and purity.

  • Purification Techniques : The use of mixed solvent recrystallization (toluene, hexane, methanol) effectively removes impurities and enhances product quality.

  • Scalability : The described methods are amenable to scale-up, with potential for industrial production using continuous synthesis techniques.

Summary Table of Preparation Methods

Methodology Key Features Advantages Limitations
Catalytic Amination in KOH System CuI catalyst, bipyridine ligands, toluene solvent High yield (>90%), high purity (>99.8%), reusable catalyst Requires careful control of reaction conditions
Multi-step Organic Synthesis Stepwise construction of spirocycle and amination Flexibility in substitution patterns Multi-step, longer synthesis time
Industrial Continuous Flow Automated, scalable synthesis Consistent quality, large-scale production Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable base.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted spirobi[chromene] derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Antioxidant Activity
N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine has been studied for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases. The compound's structure suggests potential for scavenging reactive oxygen species (ROS), making it a candidate for formulations aimed at preventing oxidative stress-related conditions.

2. Anticancer Research
Research indicates that derivatives of spiro compounds exhibit anticancer activity. This compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Studies have suggested that such compounds can target specific pathways involved in tumor growth, warranting further investigation into their efficacy against various cancer types.

Cosmetic Formulations

1. Skin Care Products
The compound's potential as a skin-conditioning agent makes it valuable in cosmetic formulations. Its ability to enhance skin hydration and improve texture is supported by studies focusing on the formulation of creams and lotions. The incorporation of this compound into topical products can provide additional benefits such as anti-aging effects due to its antioxidant properties.

2. Stability and Safety Testing
Before market introduction, cosmetic products containing this compound undergo rigorous safety assessments to ensure stability and efficacy. These studies often involve in vivo testing to evaluate skin compatibility and irritation potential. Regulatory frameworks guide the evaluation process, ensuring that products meet safety standards.

Bioavailability Studies

1. Dermatokinetics
Understanding the bioavailability of this compound when applied topically is crucial for optimizing its therapeutic effects. Research methodologies such as microdialysis and tape stripping are employed to assess the penetration of the compound through skin layers, providing insights into its pharmacokinetics and potential systemic absorption.

Table 1: Summary of Research Findings on this compound

Study ReferenceFocus AreaKey Findings
Antioxidant ActivityDemonstrated significant ROS scavenging ability
Anticancer ResearchInduced apoptosis in cancer cell lines
Cosmetic FormulationImproved skin hydration in topical applications
BioavailabilityAssessed skin penetration using microdialysis

Mechanism of Action

The mechanism of action of 3’-Methyl-N,N-bis(phenylmethyl)-2,2’-spirobi[chromene]-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The spirobi[chromene] core plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Molecular Weight: The 3'-(2-methylpropyl) derivative (CAS: 85079-76-1) has a higher molar mass (499.64 g/mol) compared to the 3'-methyl analog (481.56 g/mol), reflecting the increased steric bulk of the substituent . The isopropyl-substituted variant (C₃₄H₃₁NO₂) demonstrates intermediate bulk, with a molar mass of 495.62 g/mol .

Functional Group Diversity :

  • Phosphine- and pyridine-modified spiro compounds (e.g., CAS: 2177259-16-2) highlight the adaptability of the spirobi framework for catalytic applications, though such modifications are absent in the target compound .

Q & A

Basic: What synthetic methodologies are reported for N,N-Dibenzyl-3'-methyl-2,2'-spirobi(2H-1-benzopyran)-7-amine, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions starting with the formation of the spirobi[benzopyran] core. A common approach includes:

Core Construction : Cyclization of substituted chromene precursors under acidic or thermal conditions to form the spirobi[benzopyran] scaffold.

Functionalization : Introduction of the N,N-dibenzyl and 3'-methyl groups via nucleophilic substitution or reductive amination.

  • For example, alkylation of the amine group using benzyl halides in the presence of a base (e.g., K₂CO₃) .

Optimization : Yield improvements (≈60–75%) are achieved by controlling reaction time (12–24 hrs), temperature (80–120°C), and solvent polarity (DMF or THF).

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